molecular formula C5H6F3N3O B13466400 [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol

[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No.: B13466400
M. Wt: 181.12 g/mol
InChI Key: ZGSCVLWWUKOAPJ-UHFFFAOYSA-N
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Description

[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol is a versatile chemical building block of high interest in pharmaceutical research and organic synthesis. This compound features a 1,2,4-triazole heterocycle substituted with a metabolically stable trifluoromethyl group, a modification known to significantly influence the physicochemical properties and biological activity of molecules . The presence of the hydroxymethyl group at the 5-position provides a handle for further chemical elaboration, allowing researchers to link this privileged scaffold to other molecular systems or create advanced intermediates. The trifluoromethyl group is a prominent pharmacophore in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's membrane permeability, metabolic stability, and binding affinity to biological targets . These properties make trifluoromethyl-group-containing scaffolds invaluable in the development of new therapeutic agents, with numerous examples among FDA-approved drugs . This specific triazole methanol derivative serves as a critical precursor in synthetic routes. Related 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives have been successfully used as fluorinated Gly–Gly analogues for peptide labeling in 19F NMR studies, highlighting their utility in bioconjugation and structural biology . Furthermore, similar trifluoromethyl-triazole cores are key components in the synthesis of advanced molecules, such as Fuzuloparib, demonstrating their application in creating complex active pharmaceutical ingredients (APIs) . This product is intended for research purposes as a synthetic intermediate. Its application spans drug discovery, medicinal chemistry, and the development of novel materials. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H6F3N3O

Molecular Weight

181.12 g/mol

IUPAC Name

[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanol

InChI

InChI=1S/C5H6F3N3O/c1-11-3(2-12)9-4(10-11)5(6,7)8/h12H,2H2,1H3

InChI Key

ZGSCVLWWUKOAPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Regioselective Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

A recent study demonstrates a visible-light-promoted regioselective synthesis of 3-(trifluoromethyl)-1,2,4-triazoles using sydnone precursors and nucleophilic substitution under mild conditions. The reaction proceeds in N-methylpyrrolidone (NMP) solvent with triethylamine as a base under blue LED irradiation at room temperature for 24 hours, yielding the trifluoromethylated triazole intermediate in moderate to good yields (~50-62%) after chromatographic purification.

  • The reaction is sensitive to substrate scope; some sydnone derivatives fail to react.
  • Post-synthesis modifications include halogenation and Suzuki coupling to diversify the triazole core.
  • Purification typically involves silica gel flash chromatography using petroleum ether and ethyl acetate mixtures.

Preparation of 1-Methyl-3-(Trifluoromethyl)-1H-1,2,4-Triazol-5-yl Methanol

Although direct literature on this exact hydroxymethyl derivative is limited, analogous methods for preparing related triazolylmethanol compounds involve:

  • Starting from 3-chloromethyl-1,2,4-triazoles or 3-formyl-1,2,4-triazoles.
  • Nucleophilic substitution or reduction steps to convert chloromethyl or formyl groups to hydroxymethyl.
  • Methylation at the N-1 position via methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

A patent for a related compound class describes the preparation of 3-chloromethyl-1,2,4-triazolin-5-one derivatives via reaction of semicarbazide salts with methyl orthoesters, followed by chlorination. This intermediate can be converted to hydroxymethyl derivatives by nucleophilic displacement or reduction.

Alternative Preparation via Hydrazine Derivatives and Acid Catalysis

A method for related heterocycles (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) employs methyl hydrazine and trifluoroacetylated precursors in aqueous or ethanol media with acid catalysis (e.g., sulfuric acid, acetic acid). The reaction temperature ranges from 50 to 140 °C, with reaction times optimized for high selectivity and yield. This approach highlights:

  • Use of mild acids in substoichiometric amounts to reduce costs and improve crystal morphology.
  • Avoidance of organic solvents other than water or ethanol.
  • Formation of large, platelet-like crystals facilitating filtration and purification.

This strategy could be adapted for triazole hydroxymethyl derivatives by selecting appropriate hydrazine and trifluoromethylated precursors.

Comparative Data Table of Preparation Methods

Method Aspect Visible-Light Promoted Synthesis Semicarbazide-Orthoester Route Hydrazine-Acid Catalysis Route
Starting Materials Sydnone derivatives, trifluoromethyl reagents Semicarbazide hydrochloride, methyl orthoester Methyl hydrazine, trifluoroacetylated precursors
Reaction Conditions NMP solvent, NEt3 base, blue LED, RT, 24 h Elevated temperature, sulfonyl salts, chlorination Aqueous/ethanol medium, acid catalyst, 50-140 °C
Key Functionalization Trifluoromethylation at C-3 Chloromethylation at C-5 Formation of hydroxylated heterocycle
Methylation Post-triazole formation with methylating agents Incorporated via methyl orthoester or methyl hydrazine Via methyl hydrazine incorporation
Yields 50-62% for trifluoromethyl triazoles Moderate to high, depending on step High yield (~86%), high selectivity
Purification Silica gel chromatography (petroleum ether/ethyl acetate) Crystallization and chromatography Crystallization with improved crystal morphology
Scalability Gram scale demonstrated Industrial scale potential Suitable for large scale due to mild conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity:

Medicine:

    Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly antifungal and antiviral agents.

Industry:

    Agriculture: It can be used in the formulation of agrochemicals to protect crops from pests and diseases.

    Electronics: The compound’s stability makes it suitable for use in electronic materials and devices.

Mechanism of Action

The mechanism of action of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Key Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Key Properties Applications/Activity
[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol 1,2,4-Triazole 1-Me, 3-CF₃, 5-CH₂OH High polarity, H-bonding capacity, thermal stability Intermediate for pharmaceuticals/agrochemicals
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol 1,2,4-Triazole 1-Et, 5-CH₂OH Increased lipophilicity Potential CNS-targeting agents
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol 1,2,4-Triazole 1-CH₂CF₂H, 5-CH₂OH Enhanced metabolic resistance Fluorinated drug candidates
5a () Oxadiazole-Pyrazole Thioether, CF₃ Fungicidal activity (50 μg/mL) Agricultural fungicides

Biological Activity

[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol, a compound with the CAS number 51856-20-3, belongs to the triazole family of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₄H₄F₃N₃O
  • Molecular Weight : 167.09 g/mol
  • CAS Number : 51856-20-3

Triazole compounds often exert their biological effects by inhibiting specific enzymes or pathways within microorganisms or cancer cells. The presence of the trifluoromethyl group in this compound may enhance its lipophilicity and biological activity compared to other triazoles.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. The compound [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol has shown potential against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Bacillus subtilis0.25 mg/mL

Antifungal Activity

The compound also exhibits antifungal properties, particularly against pathogenic fungi such as Candida spp. and Aspergillus spp. The mechanism involves disruption of fungal cell membrane integrity.

Antioxidant Activity

Preliminary studies suggest that [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol demonstrates antioxidant activity through the scavenging of free radicals. This property is essential in mitigating oxidative stress-related diseases.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol against various bacterial pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.25 mg/mL for certain strains. This study highlights the potential use of this compound in treating bacterial infections resistant to conventional antibiotics.

Study 2: Antifungal Applications

Another investigation focused on the antifungal properties of this triazole derivative against Candida albicans. The compound demonstrated a notable inhibitory effect on fungal growth, suggesting its utility as a therapeutic agent in fungal infections.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol, and how do reaction conditions influence yield?

  • Methodology :

  • Catalytic Systems : Heterogeneous catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 media (70–80°C) are effective for similar triazole derivatives, enabling regioselective functionalization .
  • Solvent Selection : Protic solvents (e.g., water or methanol) aid in stabilizing intermediates during cyclization, while aprotic solvents (e.g., THF) improve solubility of trifluoromethylated precursors .
  • Purification : Recrystallization in aqueous acetic acid or methanol achieves >95% purity, monitored via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
Bleaching Earth ClayPEG-40070–8078–8595–97
K₂CO₃THF606590

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in trifluoromethyl-triazole derivatives?

  • Methodology :

  • ¹H NMR : The hydroxymethyl (-CH₂OH) group typically resonates at δ 4.5–5.0 ppm (broad singlet), while the trifluoromethyl (-CF₃) group appears as a quartet (δ ~120–125 ppm in ¹⁹F NMR) .
  • IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and O-H (3200–3400 cm⁻¹) confirm functional group integrity .
    • Contradictions :
  • Discrepancies in -CH₂OH chemical shifts may arise from hydrogen bonding with solvents (e.g., DMSO vs. CDCl₃) .

Q. What are the stability and storage recommendations for hydroxymethyl-triazole derivatives?

  • Methodology :

  • Storage : Store at 2–8°C in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
  • Degradation Pathways : Hydrolysis of the trifluoromethyl group under acidic conditions (pH <3) or prolonged UV exposure .

Advanced Research Questions

Q. How can computational methods (DFT, docking) predict the reactivity and bioactivity of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol?

  • Methodology :

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic sites (e.g., hydroxymethyl oxygen) .
  • Docking Simulations : Use AutoDock Vina to model interactions with fungal CYP51 (target for antifungal activity), focusing on hydrogen bonding with the triazole ring .
    • Data Table :
Target ProteinBinding Affinity (kcal/mol)Key Interactions
CYP51 (C. albicans)-8.2H-bond: OH···heme Fe; Van der Waals: CF₃···hydrophobic pocket

Q. What strategies address low regioselectivity during trifluoromethyl-triazole synthesis?

  • Methodology :

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) to orient C-H functionalization .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) and improves yield by 15–20% via controlled heating .
    • Contradictions :
  • Conflicting reports on the efficacy of Pd vs. Cu catalysts for Suzuki-Miyaura coupling in trifluoromethylated systems .

Q. How do solvent polarity and substituent effects influence the solvatochromism of hydroxymethyl-triazoles?

  • Methodology :

  • UV-Vis Analysis : Measure λmax shifts in solvents of varying polarity (e.g., cyclohexane to DMSO). The hydroxymethyl group enhances polarity, causing bathochromic shifts (~20 nm) .
  • Hammett Plots : Correlate σ values of substituents (e.g., CF₃ vs. CH₃) with absorption maxima to quantify electronic effects .

Data Contradiction Analysis

Q. Why do NMR spectra of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol vary across studies?

  • Root Cause :

  • Dynamic Effects : Rotameric equilibria of the hydroxymethyl group in solution lead to split peaks in ¹H NMR .
  • Isotopic Purity : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter hydrogen-bonding networks, shifting resonance positions .

Key Recommendations for Researchers

  • Prioritize PEG-400/Bleaching Earth Clay systems for scalable synthesis .
  • Use combined DFT-docking workflows to screen bioactivity before in vitro assays .
  • Validate spectroscopic data against crystallographic structures (if available) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.